molecular formula C20H12N2O8 B8244013 5,5'-(Pyrimidine-2,5-diyl)diisophthalic acid

5,5'-(Pyrimidine-2,5-diyl)diisophthalic acid

Cat. No. B8244013
M. Wt: 408.3 g/mol
InChI Key: IXQYQWKCCRKMDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5'-(Pyrimidine-2,5-diyl)diisophthalic acid is a useful research compound. Its molecular formula is C20H12N2O8 and its molecular weight is 408.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,5'-(Pyrimidine-2,5-diyl)diisophthalic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5'-(Pyrimidine-2,5-diyl)diisophthalic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-Assisted Synthesis in Pharmaceuticals

5,5'-(Pyrimidine-2,5-diyl)diisophthalic acid has been utilized in the microwave-assisted synthesis of novel pharmaceutical compounds. This process involves the bromination of compounds, leading to the production of various derivatives, including spiroisoquinoline and spirotetrahydropyrido[4,3-d]-pyrimidine-5,7-dione derivatives. These compounds have been tested for antimicrobial activities, demonstrating their potential use in pharmaceutical applications (Faty, Rashed, & Youssef, 2015).

Luminescence in Chemical Analysis

In the field of chemical analysis, 5,5'-(Pyrimidine-2,5-diyl)diisophthalic acid has been used in the synthesis and structural study of novel 2D co-crystals. These co-crystals exhibit luminescent properties, making them relevant for applications in luminescence-based analyses and sensors (Dai et al., 2013).

High Storage Capacities in Energy Applications

The compound has shown promising applications in energy storage, particularly in creating microporous metal-organic frameworks. These frameworks exhibit high acetylene and methane storage capacities at room temperature, underscoring their potential in energy storage and conservation technologies (Rao et al., 2013).

Biochemical Research

In biochemical research, derivatives of 5,5'-(Pyrimidine-2,5-diyl)diisophthalic acid have been explored for their role in nucleic acid biosynthesis. The compound's presence in DNA and RNA, as well as its involvement in nucleotide synthesis, makes it a significant subject of study in molecular biology and genetics (Wyatt, 1951).

Synthesis of Electron-accepting Polymers

This compound has been used in the synthesis of highly electron-accepting polymers, which are crucial in the development of conducting materials. These polymers have applications in the field of electronics, particularly in the development of advanced conducting materials (Kanbara et al., 1992).

Coordination Polymers for Catalytic Activities

Coordination polymers based on 5,5'-(Pyrimidine-2,5-diyl)diisophthalic acid have been investigated for their catalytic properties. These studies are essential in the development of new catalysts for various chemical reactions, highlighting the compound's versatility in catalysis (Karmakar & Goldberg, 2011).

properties

IUPAC Name

5-[2-(3,5-dicarboxyphenyl)pyrimidin-5-yl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O8/c23-17(24)11-1-9(2-12(5-11)18(25)26)15-7-21-16(22-8-15)10-3-13(19(27)28)6-14(4-10)20(29)30/h1-8H,(H,23,24)(H,25,26)(H,27,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQYQWKCCRKMDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CN=C(N=C2)C3=CC(=CC(=C3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5'-(Pyrimidine-2,5-diyl)diisophthalic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5'-(Pyrimidine-2,5-diyl)diisophthalic acid
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5,5'-(Pyrimidine-2,5-diyl)diisophthalic acid
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5,5'-(Pyrimidine-2,5-diyl)diisophthalic acid
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5,5'-(Pyrimidine-2,5-diyl)diisophthalic acid
Reactant of Route 5
5,5'-(Pyrimidine-2,5-diyl)diisophthalic acid
Reactant of Route 6
5,5'-(Pyrimidine-2,5-diyl)diisophthalic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.